molecular formula C15H10BrNO3 B11105612 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 306320-93-4

5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11105612
CAS No.: 306320-93-4
M. Wt: 332.15 g/mol
InChI Key: ADEJOJVJBCTBBS-UHFFFAOYSA-N
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Description

5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group attached to the phenyl ring, along with an isoindole-1,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves the bromination of 2-hydroxy-4-methylacetophenone followed by cyclization to form the isoindole-1,3-dione core. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in a suitable solvent such as chloroform or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom with an amine can result in the formation of an amine derivative.

Scientific Research Applications

5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole-1,3-dione core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

306320-93-4

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

5-bromo-2-(2-hydroxy-4-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H10BrNO3/c1-8-2-5-12(13(18)6-8)17-14(19)10-4-3-9(16)7-11(10)15(17)20/h2-7,18H,1H3

InChI Key

ADEJOJVJBCTBBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O

Origin of Product

United States

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